molecular formula Unknown B1150126 MSC2363318A (M2698)

MSC2363318A (M2698)

Cat. No.: B1150126
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of MSC2363318A follows the International Union of Pure and Applied Chemistry conventions, with the complete chemical name being 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide. This comprehensive nomenclature reflects the compound's complex molecular architecture, incorporating multiple functional groups that contribute to its biological activity. The molecular formula C21H19ClF3N5O indicates the presence of 21 carbon atoms, 19 hydrogen atoms, one chlorine atom, three fluorine atoms, five nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 449.9 grams per mole.

The compound exists under several synonymous designations in the scientific literature, including M2698, rupitasertib, MSC-2363318A, and the more descriptive (S)-4-((2-(Azetidin-1-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethyl)amino)quinazoline-8-carboxamide. The Chemical Abstracts Service registry number 1379545-95-5 provides a unique identifier for this compound in chemical databases. The International Chemical Identifier representation is InChI=1S/C21H19ClF3N5O/c22-16-6-5-12(9-15(16)21(23,24)25)17(10-30-7-2-8-30)29-20-14-4-1-3-13(19(26)31)18(14)27-11-28-20/h1,3-6,9,11,17H,2,7-8,10H2,(H2,26,31)(H,27,28,29)/t17-/m1/s1.

Table 1 presents the comprehensive molecular identifiers and physical properties of MSC2363318A:

Property Value
Molecular Formula C21H19ClF3N5O
Molecular Weight 449.9 g/mol
IUPAC Name 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide
Chemical Abstracts Service Number 1379545-95-5
InChI Key HXAUJHZZPCBFPN-QGZVFWFLSA-N
SMILES C1CN(C1)CC@HNC3=NC=NC4=C3C=CC=C4C(=O)N

The stereochemistry of MSC2363318A is defined by the (S)-configuration at the chiral center connecting the azetidine-substituted ethyl group to the quinazoline core. This specific stereochemical arrangement is crucial for optimal binding affinity and selectivity toward the target kinases. The compound's physicochemical properties indicate good solubility in dimethyl sulfoxide, making it suitable for in vitro studies and formulation development.

Properties

Molecular Formula

Unknown

Appearance

Solid powder

Origin of Product

United States

Comparison with Similar Compounds

Key Pharmacological Properties:

  • In vitro potency : IC50 = 1 nM for Akt1, Akt3, and p70S6K inhibition; IC50 = 17 nM for indirect inhibition of pGSK3β .
  • In vivo efficacy : IC50 = 15 nM for pS6 inhibition (a downstream marker of p70S6K activity) .
  • Selectivity : Only 6 out of 264 kinases tested showed IC50 values within 10-fold of p70S6K, indicating high specificity .

Clinical Development:

M2698 is currently in Phase I trials (NCT01971515) for advanced solid tumors, with preclinical evidence supporting its role in resensitizing tumors to anti-angiogenic therapies like bevacizumab .

Comparison with Similar Compounds

The PI3K/Akt/mTOR pathway has been targeted by multiple inhibitors, but M2698’s dual mechanism distinguishes it from others. Below is a detailed comparison:

Table 1: Key Inhibitors Targeting the PI3K/Akt/mTOR Pathway

Compound Targets IC50 (nM) Selectivity Clinical Stage Key Advantages/Disadvantages
M2698 Akt1, Akt3, p70S6K 1 (Akt/p70S6K) High (6/264 kinases) Phase I Dual inhibition; BBB penetration
MK-2206 Pan-Akt 5–65 (Akt isoforms) Moderate Phase II Selective but lacks p70S6K inhibition
Miransertib (ARQ-092) Akt1/2/3 5–18 Moderate Phase I/II Potent Akt inhibition; orphan drug designation
Everolimus mTORC1 1.6–2.4 (mTOR) Low (broad mTOR effects) Approved (RCC, etc.) Clinically validated but resistance common
BI-D1870 RSK1/2/3/4 1.2–2.4 Moderate Preclinical RSK-specific; no Akt/p70S6K activity

Mechanistic and Therapeutic Advantages of M2698:

Dual Pathway Blockade: Unlike single-target agents (e.g., MK-2206 for Akt, everolimus for mTORC1), M2698 concurrently inhibits Akt and p70S6K, disrupting both upstream (Akt) and downstream (p70S6K) effectors. This dual blockade may overcome resistance seen with monotherapies . In ovarian cancer models, M2698 restored sensitivity to bevacizumab, increasing median survival from 43.3 to 66.0 days (P = 0.01) .

Synergy with Chemotherapy :

  • M2698 synergized with paclitaxel in endometrial cancer models (IC50 >5 µM), achieving tumor regression and prolonged survival (P <0.001) .

Biomarker-Driven Efficacy :

  • High YAP1 expression correlates with sensitivity to M2698 (R = 0.54, P = 0.02), enabling patient stratification .

Superior Potency :

  • M2698’s IC50 of 1 nM for Akt/p70S6K is significantly lower than MK-2206’s 5–65 nM for Akt, suggesting stronger target engagement .

Limitations and Challenges:

  • Narrow Clinical Data : While MK-2206 and everolimus have advanced to later-stage trials, M2698’s clinical profile remains preliminary.
  • Toxicity Risks : Dual inhibition may increase off-target effects, though its high selectivity mitigates this concern .

Preparation Methods

Core Synthesis Pathway

The chemical identity of MSC2363318A is defined by its canonical SMILES: O=C(C1=CC=CC2=C(N[C@@H](C3=CC=C(Cl)C(C(F)(F)F)=C3)CN4CCC4)N=CN=C12)N, corresponding to the molecular formula C21H19ClF3N5OC_{21}H_{19}ClF_3N_5O (MW: 449.86). Patent US11453681B2 outlines a multi-step synthesis starting with a substituted eneoxindole core, followed by sequential functionalization:

  • Ring Formation : A palladium-catalyzed coupling reaction introduces the chlorophenyl-trifluoromethyl group at position 3 of the indole scaffold.

  • Amide Bond Installation : The quinazolinone moiety is constructed via cyclocondensation of anthranilic acid derivatives with formamide under reflux in acetic acid.

  • Stereochemical Control : Chiral resolution of the intermediate using (S)-mandelic acid ensures the desired RR-configuration at the cyclopropane-bearing carbon.

Key reaction conditions include:

  • Temperature: 80–110°C for cyclization steps.

  • Catalysts: Pd(PPh₃)₄ for cross-couplings.

  • Solvents: Tetrahydrofuran (THF) and dimethylacetamide (DMAc) for polarity-sensitive steps.

Purification and Isolation

Post-synthesis purification employs silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate intermediates, followed by recrystallization from ethanol/water (4:1) to achieve >99% purity. High-performance liquid chromatography (HPLC) with a C18 column (gradient: 10–90% acetonitrile in 0.1% trifluoroacetic acid) confirms chemical homogeneity.

Physical Preparation Methods

Solubility and Stock Solution Preparation

MSC2363318A exhibits limited aqueous solubility (0.5 mg/mL in water) but dissolves readily in dimethyl sulfoxide (DMSO) at 50 mg/mL. Standard stock solutions are prepared as follows:

Concentration (mg/mL)DMSO Volume (mL)Storage Conditions
102.22-20°C, nitrogen atmosphere
5011.11-80°C, light-protected vials

Physical dispersion methods enhance solubility:

  • Sonication : 15-minute pulses at 37°C using a 40 kHz ultrasonic bath.

  • Vortex Mixing : Intermittent agitation (30-second cycles) for homogeneous suspensions.

Formulation Strategies for Preclinical and Clinical Use

In Vivo Formulations

For animal studies, MSC2363318A is formulated as a clear solution using:

  • Vehicle : 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline.

  • Dosing : Oral gavage at 160–240 mg/kg/day, achieving a CmaxC_{\text{max}} of 1.2 µM in plasma.

Clinical-Grade Tablet Preparation

Phase 1 trials utilized tablets containing:

  • Active Pharmaceutical Ingredient (API) : 80 mg MSC2363318A.

  • Excipients : Microcrystalline cellulose (60%), croscarmellose sodium (5%), magnesium stearate (1%).
    Tablets are film-coated to mask bitterness and improve stability under ambient humidity.

Quality Control and Analytical Characterization

Spectroscopic Analysis

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6) confirms stereochemistry: δ 8.21 (s, 1H, quinazolinone-H), 7.89 (d, J=8.4J = 8.4 Hz, 2H, aryl-H).

  • Mass Spectrometry : ESI-MS m/z 450.86 [M+H]⁺, matching theoretical molecular weight.

Stability Testing

Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, with primary degradants being hydrolysis products at the amide bond.

Challenges and Optimization Strategies

Solubility Limitations

Despite formulation efforts, MSC2363318A’s logP of 3.2 contributes to variable bioavailability. Nanoemulsion formulations (100–200 nm droplets) are under investigation to enhance dissolution rates.

Metabolic Stability

Cytochrome P450 (CYP3A4) mediates hepatic clearance, necessitating co-administration with CYP inhibitors like ritonavir in prolonged regimens .

Q & A

Q. What systematic review methodologies are effective for synthesizing existing data on MSC2363318A (M2698)?

  • Methodological Answer: Conduct PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses)-compliant reviews. Use databases like PubMed, Embase, and Web of Science with controlled vocabulary (e.g., MeSH terms: "Akt1 inhibitor," "p70S6K inhibitor"). Perform risk-of-bias assessments (e.g., ROBINS-I) and GRADE (Grading of Recommendations Assessment, Development, and Evaluation) for evidence quality .

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